molecular formula C17H21NO2S B2784842 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide CAS No. 1448029-08-0

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide

Cat. No. B2784842
CAS RN: 1448029-08-0
M. Wt: 303.42
InChI Key: PEPMGOGILRITFG-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide, also known as MTPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. MTPE belongs to the class of compounds known as phenylbutanamides, which are known to possess analgesic and anti-inflammatory properties. In

Scientific Research Applications

Anti-proliferative Activity and Tumor Cell Selectivity

Research on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, structurally similar to the compound of interest, has shown pronounced anti-proliferative activity and tumor cell selectivity. These compounds preferentially inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells, demonstrating significant potential for targeted cancer therapy. Their unusual tumor selectivity, coupled with their ability to elicit a cytotoxic activity, underscores their relevance in developing novel chemotherapeutic agents (Thomas et al., 2017).

Corrosion Inhibition Efficiency

Another study focused on the synthesis and evaluation of α-aminophosphonic acids derivatives for their corrosion inhibition efficiency on mild steel in acidic solutions. These compounds, including Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, demonstrated that the molecular structure significantly influences the inhibition efficiency, suggesting applications in protecting metals from corrosion. This research not only advances the understanding of corrosion inhibition mechanisms but also contributes to the development of more effective corrosion inhibitors (Djenane et al., 2019).

Anticonvulsant and Neuroprotective Effects

The synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides revealed compounds with significant anticonvulsant and neuroprotective effects. One derivative, in particular, showed promising results in reducing oxidative stress markers in brain tissue, highlighting its potential as a lead compound in the search for safer and effective anticonvulsants with additional neuroprotective benefits (Hassan et al., 2012).

Learning and Memory Facilitation

A study on the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride derivatives explored their effects on learning and memory in mice. These compounds showed facilitation of learning and memory, indicating potential applications in treating cognitive disorders or enhancing cognitive functions (Jiang Jing-ai, 2006).

properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-3-15(13-7-5-4-6-8-13)17(19)18-11-16(20-2)14-9-10-21-12-14/h4-10,12,15-16H,3,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPMGOGILRITFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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